2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid
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Overview
Description
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C21H16O3S It is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a 2-oxo-2-(4-phenylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbenzaldehyde and 2-mercaptobenzoic acid.
Formation of Intermediate: The 4-phenylbenzaldehyde undergoes a condensation reaction with a suitable ketone to form the 2-oxo-2-(4-phenylphenyl)ethyl intermediate.
Thioether Formation: The intermediate is then reacted with 2-mercaptobenzoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Oxo-2-(4-methylphenyl)ethyl]sulfanyl}benzoic acid
- 2-{[2-Oxo-2-(4-chlorophenyl)ethyl]sulfanyl}benzoic acid
- 2-{[2-Oxo-2-(4-fluorophenyl)ethyl]sulfanyl}benzoic acid
Uniqueness
2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid is unique due to its specific phenyl substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3S/c22-19(14-25-20-9-5-4-8-18(20)21(23)24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCMOBRSPQQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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